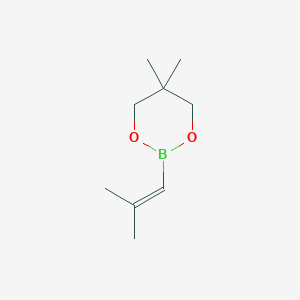![molecular formula C25H29NO4 B12515714 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine CAS No. 816446-63-6](/img/structure/B12515714.png)
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two 2-[(2-methoxyethoxy)methyl]phenyl groups attached to the 2 and 6 positions of a pyridine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dibromopyridine with 2-[(2-methoxyethoxy)methyl]phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, under Suzuki-Miyaura coupling conditions. The reaction is carried out in an inert atmosphere, typically using a solvent like toluene or tetrahydrofuran (THF), and requires heating to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Aplicaciones Científicas De Investigación
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine involves its ability to form stable complexes with metal ions through coordination with the nitrogen atom in the pyridine ring. This coordination can influence various biochemical pathways and molecular targets, including enzymes and receptors. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Bis(4-methoxyphenyl)pyridine: Similar structure but with methoxy groups instead of methoxyethoxy groups.
2,6-Bis(4-chlorophenyl)pyridine: Similar structure but with chloro groups instead of methoxyethoxy groups.
2,6-Bis(4-nitrophenyl)pyridine: Similar structure but with nitro groups instead of methoxyethoxy groups.
Uniqueness
2,6-Bis{2-[(2-methoxyethoxy)methyl]phenyl}pyridine is unique due to the presence of the methoxyethoxy groups, which enhance its solubility and reactivity compared to other similar compounds. This unique structural feature makes it particularly useful in applications requiring high solubility and specific reactivity patterns.
Propiedades
Número CAS |
816446-63-6 |
|---|---|
Fórmula molecular |
C25H29NO4 |
Peso molecular |
407.5 g/mol |
Nombre IUPAC |
2,6-bis[2-(2-methoxyethoxymethyl)phenyl]pyridine |
InChI |
InChI=1S/C25H29NO4/c1-27-14-16-29-18-20-8-3-5-10-22(20)24-12-7-13-25(26-24)23-11-6-4-9-21(23)19-30-17-15-28-2/h3-13H,14-19H2,1-2H3 |
Clave InChI |
HVXYZVHVWUYNPA-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3COCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


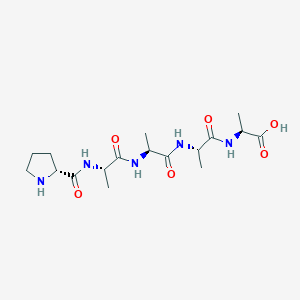
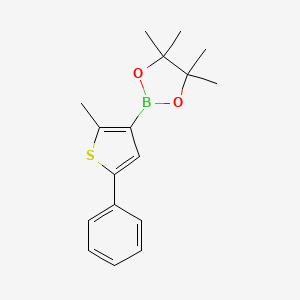
![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-valyl-L-alanylglycyl-L-valine](/img/structure/B12515667.png)

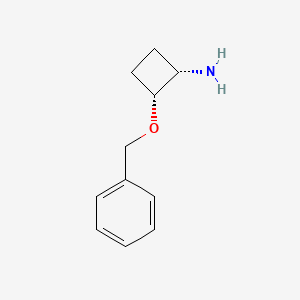

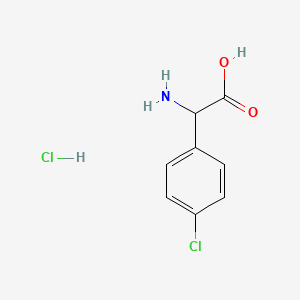
![N-[(Z)-2-Furylmethylene]-N-(4-methylphenyl)amine oxide](/img/structure/B12515684.png)
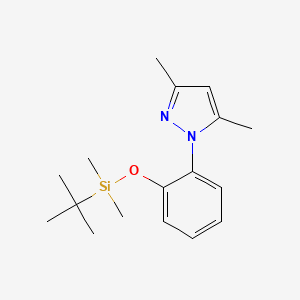
![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![2-(4-{[(2R,3R)-3-Butyloxiran-2-yl]methoxy}phenyl)-5-octylpyrimidine](/img/structure/B12515706.png)
